Chroman-6-ylmethylamine
Overview
Description
Chroman-6-ylmethylamine is a structural motif found in various chemical compounds with potential biological activities. It is a part of the chroman family, which is a class of compounds characterized by the presence of a benzopyran nucleus. This structure is significant in medicinal chemistry due to its presence in a variety of pharmacologically active molecules.
Synthesis Analysis
The synthesis of chroman derivatives has been explored in several studies. For instance, the metabolites of 6-ethyl-3-(1H-tetrazol-5-yl)chromone, an antiallergic agent, and their analogues were synthesized to confirm their proposed structures and to evaluate their activity in biological assays . The synthesis involved the use of 13C NMR, mass spectrometry, and TLC to distinguish between isomeric compounds, highlighting the importance of these techniques in the synthesis and analysis of chroman derivatives.
Molecular Structure Analysis
The molecular structure of chroman derivatives can be complex and is often elucidated using advanced analytical techniques. For example, the molecular structures of ammonificins A and B, which are hydroxyethylamine chroman derivatives, were determined using NMR, mass spectrometry, and CD analyses . These methods are crucial for accurately determining the structure of chroman derivatives and their analogues.
Chemical Reactions Analysis
Chroman derivatives can undergo various chemical reactions, which are essential for their functionalization and the development of new pharmacologically active compounds. The study of these reactions is vital for understanding the chemical behavior of chroman-6-ylmethylamine derivatives and for the design of compounds with desired biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of chroman derivatives are influenced by their molecular structure. For instance, dendritic two-photon absorbing chromophores containing a triphenylamine moiety exhibited large two-photon absorption cross sections, indicating their potential for applications in photonics . The crystal and molecular structure of a related compound, N-(6-chlorophthalan-1-ylidene)-1-(methylazo)cyclohexylamine, was determined by X-ray diffraction, revealing details about bond lengths and angles that contribute to the understanding of the physical properties of these compounds .
Scientific Research Applications
Anticancer and Antiepileptic Properties
Chroman derivatives have been explored for their potential in medical applications, particularly in anti-breast cancer and antiepileptic activities. A study demonstrated that certain chroman derivatives, specifically compound 6i, exhibited significant inhibitory effects on the growth of the human breast cancer cell line MCF-7. Moreover, some of these compounds displayed superior antiepileptic activity compared to reference drugs, without inducing neurotoxicity as per the rotarod test. This indicates the potential of these compounds as models for future research and drug development in combating breast cancer and epilepsy (Rawat & Verma, 2016).
Synthetic Methodologies
The synthesis of chroman derivatives like 2-[aminomethyl]chroman, which is a potent 5-hydroxytryptamine (5-HT1A) antagonist, has been documented. The stereospecific synthesis of these compounds was achieved through a series of chemical reactions, including the Mitsunobu reaction and ring-closing metathesis, providing a method to obtain these compounds in optically active form (Gross, 2003).
Environmental Applications
In the environmental sector, Chroman-6-ylmethylamine derivatives have been utilized in the removal of metals like Chromium (Cr) from wastewater. The use of flat sheet supported liquid membranes (FSSLMs) with organic extractant reagents such as Alamine 336 has been shown to effectively extract Cr(VI) from acidic media. This process was optimized based on various factors like pH, diluent type, and extractant concentration, achieving more than 99% extraction of Cr(VI) under certain conditions. This signifies the role of these compounds in environmental remediation and pollution control (Eyupoglu & Tutkun, 2011).
Chromatography and Analytical Techniques
Chroman-6-ylmethylamine derivatives have been employed in advancing chromatographic techniques. Single molecule spectroscopy (SMS) has been used to gain a molecular-scale understanding of chromatographic separations. This approach provides insights into the interactions at the molecular level, which can inform the optimization and development of chromatographic processes, crucial in pharmaceutical, environmental, and industrial applications (Kisley & Landes, 2014).
Neuroprotective Properties
Isoxazole substituted chromans have been investigated for their neuroprotective properties. These compounds were synthesized and evaluated for their ability to protect against oxidative stress-induced neuronal damage. The majority of these chroman analogues displayed significant neuroprotective activity with EC50 values below 1 μM, indicating their potential use in treating neurodegenerative disorders (Koufaki et al., 2011).
Safety And Hazards
Chroman-6-ylmethylamine is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3,4-dihydro-2H-chromen-6-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h3-4,6H,1-2,5,7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHMTTRMDOTDKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)CN)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594452 | |
Record name | 1-(3,4-Dihydro-2H-1-benzopyran-6-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chroman-6-ylmethylamine | |
CAS RN |
55746-21-9 | |
Record name | 3,4-Dihydro-2H-1-benzopyran-6-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55746-21-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,4-Dihydro-2H-1-benzopyran-6-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3,4-dihydro-2H-1-benzopyran-6-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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